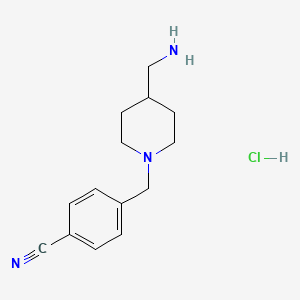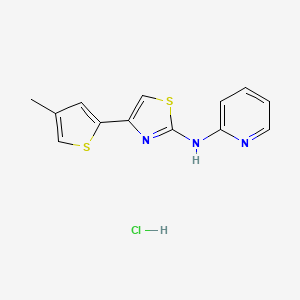
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C14H20ClN3 . It is a solid substance and has a molecular weight of 265.78 .
Molecular Structure Analysis
The compound has an empirical formula (Hill Notation) of C14H20ClN3 . The InChI code for the compound is 1S/C14H19N3.ClH/c15-9-12-1-3-14(4-2-12)11-17-7-5-13(10-16)6-8-17;/h1-4,13H,5-8,10-11,16H2;1H .Physical and Chemical Properties Analysis
The compound is a solid and is stored at a temperature between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Histamine H3 Antagonists
One of the applications involves the development of potent, conformationally restricted, non-imidazole histamine H3 antagonists. These compounds, including derivatives with a 4-phenoxypiperidine core, are studied for their potential in treating disorders related to the central nervous system by modulating the histamine H3 receptor. Such antagonists could have implications in promoting wakefulness and managing conditions like narcolepsy and sleep disorders (Dvorak et al., 2005).
Acetylcholinesterase Inhibitors
Another significant application is in the synthesis and evaluation of acetylcholinesterase (AChE) inhibitors. Derivatives of this compound have been synthesized and assessed for their anti-AChE activity, which is crucial in the treatment of diseases like Alzheimer's. By inhibiting the enzyme that breaks down acetylcholine, these compounds can potentially improve cognitive functions in patients with neurodegenerative diseases (Sugimoto et al., 1990).
Neuropeptide Y Receptor Antagonists
Research has also extended to the development of novel benzimidazoles derived from this compound as selective neuropeptide Y (NPY) Y1 receptor antagonists. This research is driven by the potential therapeutic applications in managing obesity, as the antagonism of the Y1 receptor could regulate food intake and energy homeostasis (Zarrinmayeh et al., 1998).
Charge Transfer Studies
The compound and its derivatives are also used in the study of solvent dependence of spectra and kinetics of excited-state charge transfer. This research provides insights into the electronic and structural dynamics of molecules and has implications for understanding molecular processes in various chemical and biological systems (Dahl et al., 2005).
Safety and Hazards
The compound has several hazard statements including H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
4-[[4-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-9-12-1-3-14(4-2-12)11-17-7-5-13(10-16)6-8-17;/h1-4,13H,5-8,10-11,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZRVJKFCVSJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2953443.png)

![3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2953446.png)
![3-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2953448.png)

![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)
![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2953455.png)
![N'-[2-(4-hydroxypiperidin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2953456.png)




![N-[4-(Ethoxymethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2953462.png)
